

# Application Note: Pd-Catalyzed Functionalization of CAS 338748-93-9

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## Compound of Interest

Compound Name: 5-iodo-2-(1H-pyrrol-1-yl)pyridine

CAS No.: 338748-93-9

Cat. No.: B1621005

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## Introduction & Molecule Profile[1][2][3]

Compound Identity: **5-Iodo-2-(1H-pyrrol-1-yl)pyridine** CAS: 338748-93-9 Molecular Formula:  
C

H

IN

Molecular Weight: 270.07 g/mol

Scientific Significance: CAS 338748-93-9 serves as a high-value "bifunctional" scaffold in drug discovery. It features two distinct reactive domains:[1][2]

- **Electrophilic Site (C5-Iodine):** The iodine atom at the 5-position of the pyridine ring is highly activated for oxidative addition by Palladium(0) species. It is significantly more reactive than its bromo- or chloro-analogs, allowing for cross-coupling under milder conditions (lower temperature, lower catalyst loading).

- **Nucleophilic/Annulation Domain (Pyrrole Ring):** The N-linked pyrrole ring is electron-rich. While stable under standard cross-coupling conditions, it can participate in subsequent intramolecular C-H activation or cyclization reactions (e.g., to form pyrrolo[1,2-a]quinolines or naphthyridines) if specific Lewis acids or oxidants are introduced.

#### Core Applications:

- **Suzuki-Miyaura Coupling:** Synthesis of biaryl kinase inhibitors.
- **Sonogashira Coupling:** Introduction of alkynyl linkers for "Click" chemistry or subsequent cyclization.
- **Heck Reaction:** Vinylation for polymerization monomers or extended conjugation.

## Mechanistic Insight & Catalyst Selection

### The Challenge: Chelation & Deactivation

While the C-I bond is labile, the substrate contains two nitrogen atoms capable of coordinating to the Palladium center:

- **Pyridine Nitrogen (sp<sup>2</sup>):** A strong  $\sigma$ -donor that can displace phosphine ligands, potentially leading to the formation of inactive Pd(II) "bis-pyridine" complexes.
- **Pyrrole Nitrogen (sp<sup>2</sup>-like):** Involved in aromaticity, thus less basic and less likely to poison the catalyst, but the C2/C5 positions of the pyrrole are susceptible to electrophilic palladation.

### The Solution: Ligand Control

To prevent catalyst arrest, sterically bulky or bidentate ligands are required to enforce reductive elimination and prevent substrate inhibition.

- **Recommended Catalyst System:** Pd(dppf)Cl<sub>2</sub>

or Pd(PPh

)}{4}\$.

- Rationale: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, which is crucial for sterically congested biaryls.

- Alternative (High Activity):Pd

(dba)

+ XPhos.

- Rationale: For challenging couplings (e.g., with sterically hindered boronic acids), the Buchwald dialkylbiaryl phosphine ligands (XPhos) prevent the formation of inactive Pd-dimers.

## Experimental Protocols

### Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 5-aryl-2-(pyrrol-1-yl)pyridines.

Reagents:

- Substrate: **5-Iodo-2-(1H-pyrrol-1-yl)pyridine** (1.0 equiv)
- Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
- Catalyst: Pd(dppf)Cl  
·CH  
Cl  
(3–5 mol%)
- Base: K

CO

(2.0 M aqueous solution, 3.0 equiv)

- Solvent: 1,4-Dioxane (degassed)

#### Step-by-Step Procedure:

- Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.
- Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
- Charge Reagents: Add CAS 338748-93-9 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl  
(0.03 equiv) to the reaction vessel against a counter-flow of inert gas.
- Addition of Liquids: Syringe in the degassed 1,4-dioxane (concentration ~0.1 M) followed by the aqueous K

CO

solution.

- Reaction:
  - Thermal: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.
  - Microwave: Heat to 110 °C for 30–60 minutes (preferred for rapid screening).
- Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.
- Purification: Wash the filtrate with brine, dry over Na

SO

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

## Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 5-alkynyl-2-(pyrrol-1-yl)pyridines.

Reagents:

- Substrate: CAS 338748-93-9 (1.0 equiv)
- Coupling Partner: Terminal Alkyne (1.2 equiv)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%)
- Co-Catalyst: CuI (2 mol%)
- Base/Solvent: Et<sub>3</sub>N (or DIPEA) / THF (1:1 ratio)

Step-by-Step Procedure:

- Charge: Add substrate, Pd catalyst, and CuI to a dry vial.
- Solvent: Add degassed THF and Triethylamine.
- Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
- Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50 °C. (Note: The high reactivity of the C-I bond often allows RT coupling).
- Quench: Dilute with NH<sub>4</sub>Cl (sat. aq) to chelate copper salts (blue color indicates removal). Extract with EtOAc.

## Data Summary & Troubleshooting

Parameter	Standard Condition	Optimization for Low Yields
Solvent	1,4-Dioxane / Water (4:1)	DMF or Toluene (anhydrous)
Base	K CO	Cs
		CO
		(anhydrous) or K
Catalyst	Pd(dppf)Cl	PO
		Pd
		(dba) + SPhos / XPhos
Temperature	80 °C	100–120 °C (Microwave)

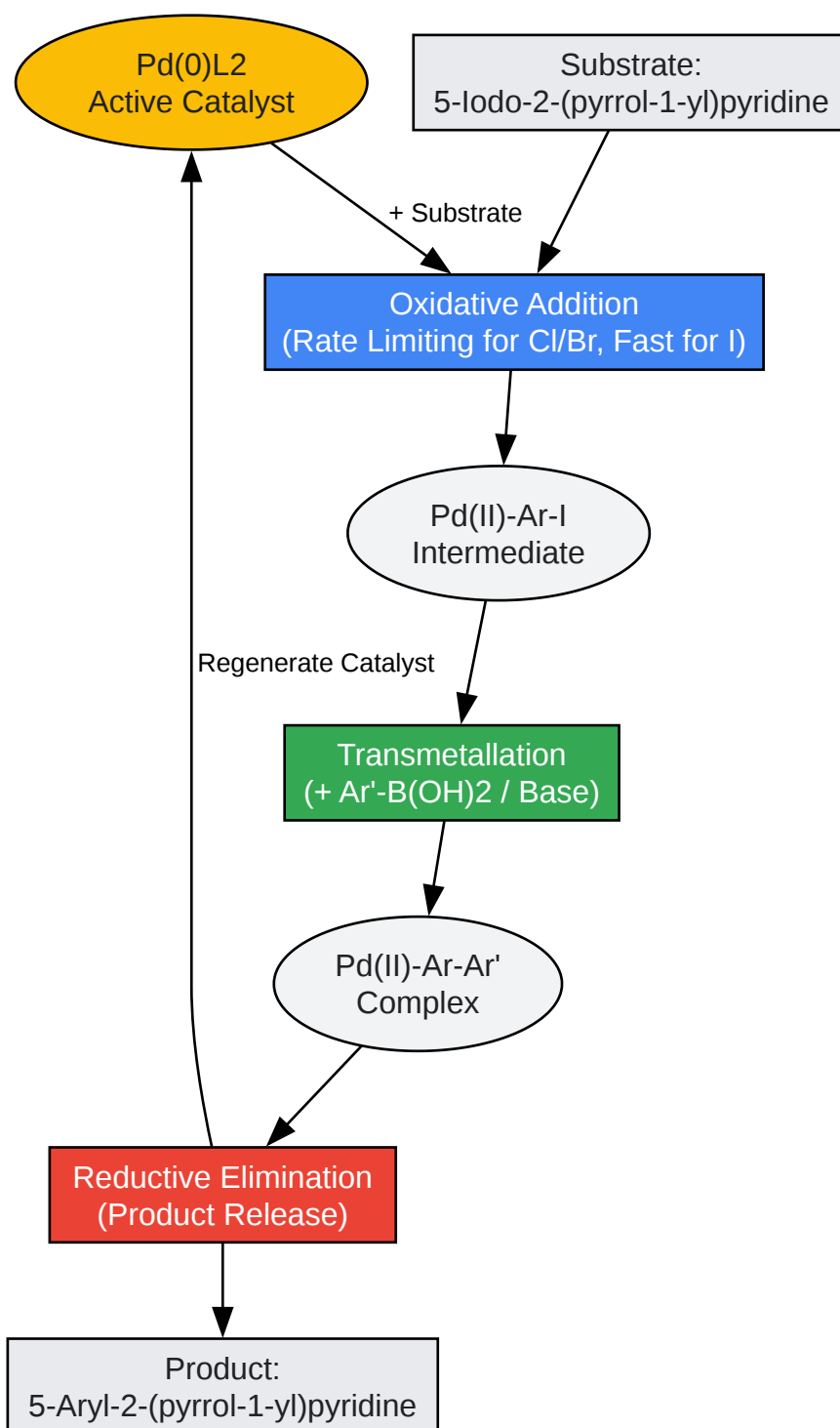
#### Common Issues:

- Protodehalogenation (Loss of Iodine): Observed if the reaction is too hot or wet without sufficient oxidative addition rate. Fix: Switch to anhydrous conditions and a more electron-rich ligand (e.g., PCy).
- Homocoupling of Boronic Acid: Caused by oxygen. Fix: Rigorous degassing is mandatory.

## Visualization of Workflows

### Catalytic Cycle & Reaction Logic

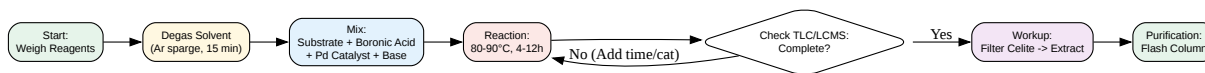
The following diagram illustrates the specific pathway for CAS 338748-93-9, highlighting the critical Oxidative Addition step at the C-I bond.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Iodo-2-(pyrrol-1-yl)pyridine.

## Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the cross-coupling protocol.

## References

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- Sonogashira Coupling of Pyridyl Halides: Royal Society of Chemistry (RSC) Advances, 2016, Synthesis of Pyrrolo[1,2-a]quinolines.
- General Suzuki Coupling Protocols: Sigma-Aldrich Technical Bulletins / Merck Millipore.

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## Sources

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